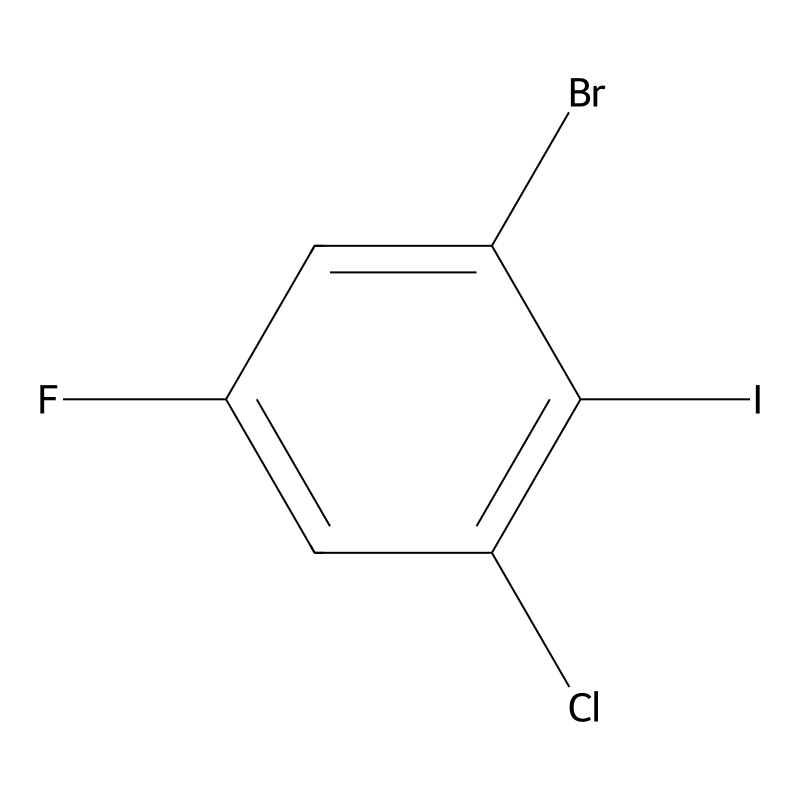

1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Structural Analogues of Molecular Glassformers

Scientific Field: Material Science

Summary of the Application: This compound is used in the synthesis of structural analogues of molecular glassformers, specifically 1,3,5-trisarylbenzenes.

Methods of Application: The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure.

Results or Outcomes: The study found that increasing molecular weight leads to increasing melting point ™ and glass transition temperatures (Tg).

Preparation of Organic Compounds for Organic Electronic Devices

Scientific Field: Organic Electronics

Summary of the Application: 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is used in the preparation of various organic compounds for use in organic electronic devices.

1-Bromo-3-chloro-5-fluoro-2-iodobenzene is an organic compound characterized by its diverse halogen substituents. Its molecular formula is , and it has a molecular weight of approximately 317.35 g/mol. This compound features a benzene ring with bromine, chlorine, fluorine, and iodine substituents at specific positions, making it a valuable intermediate in organic synthesis and pharmaceuticals. The presence of multiple halogens contributes to its unique chemical reactivity and biological properties, which are leveraged in various applications across different fields, including materials science and medicinal chemistry .

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in reactions such as the Suzuki cross-coupling, where arylboronic acids react with this compound to form biaryl compounds .

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the halogens can facilitate further substitutions on the aromatic ring.

- Reduction Reactions: Halogenated compounds can be reduced to yield corresponding non-halogenated derivatives or other functional groups.

The reactivity of this compound is influenced by the electronic effects of its substituents, which can either stabilize or destabilize intermediates during these reactions .

Research indicates that 1-bromo-3-chloro-5-fluoro-2-iodobenzene exhibits notable biological activities. Compounds with similar structures have been studied for their potential as:

- Anticancer Agents: Certain derivatives have shown promise in inhibiting tumor growth through various mechanisms.

- Antimicrobial Agents: The presence of multiple halogens often enhances the antimicrobial properties of such compounds, making them candidates for developing new antibiotics.

- Enzyme Inhibitors: Some studies suggest that this compound can inhibit specific enzymes, which could be useful in therapeutic applications .

The synthesis of 1-bromo-3-chloro-5-fluoro-2-iodobenzene typically involves several steps, often starting from simpler aromatic compounds. A common synthetic route includes:

- Bromination and Chlorination: Initial halogenation of benzene derivatives to introduce bromine and chlorine.

- Iodination: Subsequent introduction of iodine through electrophilic substitution.

- Fluorination: The final step often involves introducing fluorine via nucleophilic substitution or other fluorination techniques.

1-Bromo-3-chloro-5-fluoro-2-iodobenzene finds applications in various domains:

- Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.

- Material Science: Serves as a building block for polymers and other materials with specific properties.

- Dyes and Pigments: Employed in the production of colorants due to its stable structure and reactivity .

Interaction studies involving 1-bromo-3-chloro-5-fluoro-2-iodobenzene focus on its behavior in biological systems and its interactions with other molecules. These studies often assess:

- Binding Affinity: How well this compound binds to various biological targets, including enzymes and receptors.

- Synergistic Effects: The impact of combining this compound with other drugs or agents to enhance therapeutic efficacy.

Such studies are crucial for understanding its potential therapeutic roles and optimizing its use in drug development .

Several compounds share structural similarities with 1-bromo-3-chloro-5-fluoro-2-iodobenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 | 0.83 |

| 1-Bromo-3-fluoro-2-iodobenzene | 450412-29-0 | 0.78 |

| 1-Bromo-3,5-difluoro-2-iodobenzene | 175278-11-2 | 0.76 |

| 1-Bromo-4-chloro-2-iodobenzene | 148836-41-3 | 0.70 |

| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | 0.73 |

These compounds exhibit variations in their halogen substituents and positions on the benzene ring, influencing their chemical properties and biological activities. The unique combination of bromine, chlorine, fluorine, and iodine in 1-bromo-3-chloro-5-fluoro-2-iodobenzene sets it apart from these similar compounds, potentially enhancing its reactivity and utility in synthetic applications .

1-Bromo-3-chloro-5-fluoro-2-iodobenzene represents a sophisticated example of polyhalogenated aromatic chemistry, featuring four distinct halogen atoms systematically positioned on a benzene ring. The compound possesses the molecular formula carbon six hydrogen two bromine chlorine fluorine iodine and maintains a molecular weight of 335.34 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numerical prefixes indicate the precise positions of each halogen substituent on the benzene ring.

The structural architecture of this compound demonstrates remarkable electronic complexity due to the presence of four different halogens. The bromine atom occupies position 1, serving as the reference point for nomenclature, while iodine resides at position 2, chlorine at position 3, and fluorine at position 5. This specific arrangement creates a unique electronic environment within the aromatic system, as each halogen contributes distinct electronic effects through inductive and resonance mechanisms.

Chemical identifier systems recognize this compound through multiple registry numbers and nomenclature systems. The Chemical Abstracts Service assigns the registry number 1000577-66-1 to this specific isomer. Alternative naming conventions include systematic descriptors such as benzene, 1-bromo-3-chloro-5-fluoro-2-iodo-, which explicitly identifies the parent benzene structure and all substituent positions.

The simplified molecular-input line-entry system representation reads as carbon one equals carbon open parenthesis carbon equals carbon open parenthesis carbon open parenthesis equals carbon one chlorine close parenthesis iodine close parenthesis bromine close parenthesis fluorine, providing a standardized linear notation for computational chemistry applications. The International Chemical Identifier string InChI equals one S forward slash carbon six hydrogen two bromine chlorine fluorine iodine forward slash lowercase c seven dash four dash one dash three open parenthesis nine close parenthesis dash two dash five open parenthesis eight close parenthesis six open parenthesis four close parenthesis ten forward slash lowercase h one dash two uppercase H establishes global chemical database compatibility.

Table 1: Structural and Physical Properties of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Historical Synthesis Milestones

The development of synthetic methodologies for 1-bromo-3-chloro-5-fluoro-2-iodobenzene represents a significant achievement in sequential halogenation chemistry. Early synthetic approaches focused on the controlled introduction of multiple halogen atoms onto aromatic systems, building upon fundamental electrophilic aromatic substitution principles established in classical organic chemistry. The systematic construction of tetrahalogenated benzene derivatives required innovative approaches to overcome traditional selectivity challenges inherent in polyhalogenation reactions.

Contemporary synthetic strategies have evolved to employ sophisticated halogenation sequences that leverage the directing effects of previously installed halogen substituents. Research demonstrates that controlled halogenation reactions can achieve regioselective introduction of different halogens through careful selection of reaction conditions and halogenating agents. The mechanism of electrophilic aromatic substitution provides the theoretical foundation for these transformations, where each successive halogenation step influences the electronic properties and reactivity patterns of the aromatic ring.

Advanced synthetic methodologies have incorporated organometallic chemistry principles to achieve precise halogen installation. Metal-catalyzed halogenation reactions offer enhanced selectivity compared to traditional electrophilic substitution approaches, enabling the controlled introduction of specific halogens at predetermined positions. These methodologies represent significant technological advancement over earlier synthetic approaches that often produced complex product mixtures requiring extensive purification procedures.

The evolution of halogenation chemistry has benefited from advances in mechanistic understanding of aromatic substitution reactions. Detailed kinetic studies have elucidated the factors controlling regioselectivity in polyhalogenated systems, providing synthetic chemists with predictive tools for designing efficient synthetic routes. Modern synthetic approaches emphasize atom economy and environmental considerations, leading to the development of more sustainable halogenation protocols.

Table 2: Key Synthetic Milestones in Polyhalogenated Aromatic Chemistry

| Development | Significance | Impact |

|---|---|---|

| Electrophilic Aromatic Substitution Theory | Fundamental mechanistic understanding | Predictive synthetic design |

| Sequential Halogenation Protocols | Controlled multi-halogen introduction | Enhanced regioselectivity |

| Metal-Catalyzed Halogenation | Improved reaction efficiency | Reduced by-product formation |

| Modern Synthetic Methodologies | Sustainable synthetic approaches | Environmental compatibility |

Significance in Polyhalogenated Aromatic Chemistry

1-Bromo-3-chloro-5-fluoro-2-iodobenzene occupies a unique position within the broader context of polyhalogenated aromatic compounds, representing one of the most extensively halogenated benzene derivatives in contemporary synthetic chemistry. The compound exemplifies the complexity achievable through systematic halogenation approaches and demonstrates the sophisticated control possible in modern aromatic substitution chemistry. Its tetrahalogenated structure provides insights into electronic effects and reactivity patterns that govern the behavior of heavily substituted aromatic systems.

The significance of this compound extends beyond its structural novelty to encompass its utility as a synthetic building block in advanced organic synthesis. Polyhalogenated aromatic compounds serve as versatile intermediates for constructing complex molecular architectures through selective functionalization reactions. The presence of four different halogens provides multiple reactive sites for sequential transformation, enabling the systematic construction of highly functionalized aromatic systems through controlled reaction sequences.

Research into polyhalogenated aromatic compounds has revealed important insights into electronic effects and molecular stability. The electronic properties of tetrahalogenated benzene derivatives demonstrate complex interactions between different halogen substituents, resulting in unique reactivity profiles that distinguish these compounds from less substituted aromatic systems. These electronic effects influence both ground-state stability and transition-state energies in chemical reactions, affecting reaction rates and product distributions.

The environmental and biological significance of polyhalogenated aromatic compounds has emerged as an important area of scientific investigation. Studies examining the environmental fate and transport of heavily halogenated organic compounds provide crucial information for understanding their persistence and transformation in natural systems. This research contributes to broader efforts to assess the environmental impact of synthetic organic compounds and develop strategies for sustainable chemical synthesis.

Contemporary applications of polyhalogenated aromatic compounds span multiple scientific disciplines, from materials science to pharmaceutical chemistry. The unique electronic properties of these compounds make them valuable components in electronic materials, while their synthetic versatility enables their use as key intermediates in drug discovery programs. The systematic study of compounds like 1-bromo-3-chloro-5-fluoro-2-iodobenzene contributes to the fundamental understanding necessary for advancing these applications.

The synthesis of 1-bromo-3-chloro-5-fluoro-2-iodobenzene represents a significant challenge in modern organic chemistry due to the presence of four different halogen substituents on a single benzene ring. This tetrahalogenated aromatic compound requires sophisticated synthetic strategies that enable precise regioselective introduction of each halogen while maintaining chemoselectivity throughout the multi-step sequence.

Directed ortho-Metalation Strategies

Directed ortho-metalation has emerged as one of the most powerful methodologies for the regioselective functionalization of aromatic compounds [1] [2] [3]. This approach utilizes directing metalation groups that coordinate to lithium reagents, thereby directing lithiation to adjacent ortho positions with high regioselectivity [1] [4].

Mechanistic Framework

The directed ortho-metalation reaction proceeds through a well-established mechanism involving coordination-induced proximity effects [4] [3]. The directing metalation group coordinates to the lithium center through heteroatoms such as oxygen or nitrogen, positioning the highly basic alkyllithium reagent in proximity to the ortho carbon-hydrogen bond [1] [2]. This coordination facilitates deprotonation at the ortho position, generating an aryllithium intermediate that can subsequently react with electrophilic halogenating agents [4] [3].

The oxygen-based carbamate group has proven particularly effective as a directing metalation group for halogenated benzene derivatives [4] [3]. Studies by Snieckus and colleagues have demonstrated that phenyl N,N-diethylcarbamates undergo highly regioselective ortho-lithiation when treated with strong bases such as lithium diisopropylamide or sec-butyllithium at low temperatures [4] [3]. The resulting aryllithium species can be trapped with various electrophiles, including halogenating reagents, to introduce bromine, chlorine, or iodine substituents [4] [3].

Application to Polyhalogenated Systems

The synthesis of polyhalogenated benzene derivatives using directed ortho-metalation requires careful consideration of the electronic effects of existing halogen substituents [4] [3] [5]. Halogen atoms are generally meta-directing groups that deactivate the aromatic ring toward electrophilic substitution [6] [7]. However, their presence can modulate the reactivity and regioselectivity of subsequent metalation steps [4] [3].

Research has shown that the relative directing ability of different groups follows the established hierarchy: oxygen-based carbamates demonstrate superior directing ability compared to chloro, methoxy, tertiary amide, and methoxymethoxy groups [4] [3]. This differential directing ability enables sequential functionalization of polysubstituted aromatic systems with excellent regiocontrol [4] [3].

Synthetic Applications and Limitations

The directed ortho-metalation approach offers several advantages for the synthesis of 1-bromo-3-chloro-5-fluoro-2-iodobenzene and related compounds [4] [3]. The methodology provides predictable regioselectivity, operates under mild conditions, and tolerates a wide range of functional groups [4] [3]. Furthermore, the carbamate directing group can be readily removed or transformed to other functional groups after serving its directing function [4] [3].

However, the approach also presents certain limitations. The requirement for strongly basic organolithium reagents limits functional group compatibility, particularly with acidic protons or electrophilic centers [4] [3]. Additionally, the low temperatures required for optimal regioselectivity may necessitate specialized equipment and careful temperature control [4] [3].

Sequential Halogenation Protocols

Sequential halogenation represents a fundamental approach for constructing polyhalogenated aromatic compounds through the stepwise introduction of halogen substituents [6] [8] [7]. This methodology relies on the controlled introduction of halogens in a predetermined sequence, taking advantage of the differential reactivity and directing effects of existing substituents [6] [8] [9].

Electrophilic Aromatic Substitution Mechanisms

The introduction of halogens into aromatic systems typically proceeds via electrophilic aromatic substitution mechanisms [6] [7] [10]. The general mechanism involves three key steps: formation of the electrophilic halogen species, formation of the sigma complex intermediate, and restoration of aromaticity through proton elimination [6] [7] [10].

For halogenation reactions, the electrophilic species is typically generated through the activation of molecular halogens or N-halosuccinimides by Lewis acid catalysts [8] [11] [12]. The use of N-halosuccinimides has become particularly popular due to their ease of handling and the formation of relatively innocuous succinimide byproducts [8] [11] [12].

Recent advances in halogenation methodology have focused on the development of more efficient and selective catalytic systems [8] [11] [12]. Gold-catalyzed halogenation reactions have shown particular promise, offering high efficiency and functional group tolerance [11]. The proposed mechanism involves dual activation, wherein the gold catalyst activates both the N-halosuccinimide and the aromatic substrate through direct auration [11].

Regioselectivity Control

The regioselectivity of halogenation reactions is governed by the electronic and steric effects of existing substituents on the aromatic ring [6] [7] [10]. Halogen substituents are generally meta-directing and deactivating, influencing the position of subsequent electrophilic attack [6] [7] [10].

The development of regioselective halogenation protocols requires careful consideration of reaction conditions, catalyst selection, and substrate structure [8] [9] [11]. Hexafluoroisopropanol has emerged as a particularly effective solvent for regioselective halogenation reactions, providing enhanced selectivity compared to conventional solvents [9]. The unique properties of this fluorinated alcohol appear to stabilize intermediate complexes and influence the regioselectivity of electrophilic attack [9].

Lewis base catalysis has also proven effective for achieving regioselective halogenation [8] [12] [13]. DABCO and related Lewis bases can activate N-halosuccinimides toward electrophilic aromatic substitution while providing enhanced regioselectivity [8]. The choice of Lewis base catalyst, solvent, and reaction temperature can be optimized to achieve the desired halogenation pattern [8] [12] [13].

Multi-Step Halogenation Sequences

The synthesis of tetrahalogenated benzene derivatives such as 1-bromo-3-chloro-5-fluoro-2-iodobenzene requires the development of multi-step halogenation sequences [14] [16]. An eight-step synthesis from benzene has been reported, involving the sequential introduction of bromine, chlorine, and iodine substituents [14] .

The successful implementation of multi-step halogenation sequences requires careful optimization of each individual step to maximize yield and minimize side reactions [14] [16]. Protecting group strategies may be necessary to control regioselectivity and prevent unwanted reactions [16]. The order of halogen introduction is critical, as the electronic effects of existing halogens influence the reactivity and regioselectivity of subsequent steps [14] [16].

Transition Metal-Catalyzed Cross-Coupling Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of polyhalogenated aromatic compounds by enabling the selective functionalization of specific halogen substituents [17] [18] [19]. These methodologies offer exceptional chemoselectivity, allowing for the sequential modification of polyhalogenated substrates without affecting unreactive halogen positions [17] [5] [20].

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions represent the most extensively developed class of transition metal-catalyzed transformations for polyhalogenated aromatic systems [17] [18] [19]. The Suzuki-Miyaura reaction, in particular, has found widespread application due to its mild reaction conditions, broad substrate scope, and tolerance of diverse functional groups [18] [21] [22].

The mechanism of palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the organic halide to the palladium center, transmetalation with the organometallic coupling partner, and reductive elimination to form the carbon-carbon bond and regenerate the active catalyst [18] [19] [23]. The relative rates of these elementary steps determine the overall efficiency and selectivity of the coupling process [19] [23] [22].

Site-selective cross-coupling of polyhalogenated arenes presents significant challenges due to the similar reactivity of identical halogen substituents [5] [20] [24]. However, electronic and steric factors can be exploited to achieve selectivity [5] [20]. The general reactivity order for oxidative addition to palladium follows the trend: C-I > C-OTf > C-Br > C-Cl > C-F [5] [20] [25]. This reactivity difference enables sequential functionalization strategies where the most reactive halogen undergoes coupling first [5] [20] [25].

Research by various groups has demonstrated that ligand selection can dramatically influence the site selectivity of cross-coupling reactions [21] [5] [20]. Electron-rich phosphine ligands tend to favor oxidative addition at more electrophilic positions, while bulky ligands can provide steric differentiation between similar sites [21] [5] [20]. The development of specialized ligand systems has enabled previously challenging site-selective transformations [21] [5] [20].

Nickel-Catalyzed Approaches

Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium-based methodologies, particularly for challenging substrates such as aryl chlorides and alkyl halides [26] [27] [28]. Nickel catalysts often operate through different mechanistic pathways compared to palladium, enabling unique reactivity patterns and selectivity profiles [26] [27] [28].

The Ni(0)/Ni(II) catalytic cycle is the most commonly proposed mechanism for nickel-catalyzed cross-coupling reactions [27] [28] [29]. However, recent studies have identified Ni(I)/Ni(III) pathways that can be more efficient for certain transformations [26] [27] [28]. The higher oxidation state Ni(III) intermediates facilitate faster reductive elimination, particularly for the formation of carbon-nitrogen and carbon-carbon bonds [26] [27] [28].

Nickel-catalyzed reductive cross-coupling reactions offer unique advantages for the synthesis of polyhalogenated compounds [30] [29] [31]. These reactions enable the coupling of two electrophilic partners without the need for preformed organometallic reagents [30] [29] [31]. Zinc, manganese, or electrochemical reduction can serve as the terminal reductant, generating reactive organometallic intermediates in situ [30] [29] [31].

Iron-Catalyzed Synthetic Strategies

Iron-catalyzed cross-coupling reactions have attracted significant attention due to the abundance, low cost, and environmental compatibility of iron [32] [33] [34]. While iron catalysts generally exhibit lower reactivity compared to palladium or nickel systems, they offer unique selectivity profiles and can enable transformations that are challenging with other metals [32] [33] [34].

Iron-catalyzed aromatic functionalization reactions typically proceed through radical mechanisms, offering complementary reactivity to polar organometallic processes [33] [34] [35]. The ability of iron to stabilize radical intermediates enables unique transformations such as C-H activation without directing groups [33]. Recent studies have demonstrated that iron(III) salts with weakly coordinating anions can directly activate aromatic C-H bonds under mild conditions [33].

The development of well-defined iron(0) complexes has enabled more predictable and selective transformations [32] [34] [35]. These complexes can catalyze various reactions including cross-coupling, cyclization, and heterocycle synthesis [32] [34] [35]. The air stability and ease of handling of many iron complexes make them attractive for practical synthetic applications [32] [34] [35].

Regioselective Halogen Exchange Reactions

Regioselective halogen exchange reactions provide powerful tools for modifying the halogenation pattern of aromatic compounds without affecting the overall substitution level [36] [37] [38]. These transformations enable the conversion of less reactive halogen substituents to more reactive ones, or vice versa, depending on the synthetic requirements [36] [37] [38].

Metal-Mediated Exchange Mechanisms

Halogen-metal exchange reactions represent one of the most important classes of organometallic transformations, enabling the generation of highly reactive organometallic intermediates from organic halides [37] [38] [39]. The mechanism of halogen-metal exchange depends on the specific metal and substrate involved, with nucleophilic and radical pathways both being observed [37] [38] [39].

Lithium-halogen exchange reactions are among the most widely studied and utilized transformations in this category [37] [38] [39]. The mechanism typically involves nucleophilic attack of the organolithium reagent at the halogen center, forming a hypervalent intermediate that subsequently undergoes reductive elimination [38] [39]. The relative rates of exchange follow the order I > Br > Cl > F, reflecting the decreasing strength of the carbon-halogen bond [38] [39].

Magnesium-halogen exchange reactions have gained prominence due to their functional group tolerance and ease of handling [40] [37] [38]. Recent developments have focused on the use of magnesium ate complexes with lithium alkoxides, which provide enhanced reactivity and enable exchange reactions in industrially friendly solvents such as toluene [37] [38]. These systems offer significant advantages in terms of scalability and environmental impact [37] [38].

Zinc and Other Metal Systems

Zinc-mediated halogen exchange reactions offer unique advantages for the synthesis of organometallic reagents [19] [37] [38]. Organozinc compounds are generally more stable and functional group tolerant compared to organolithium or organomagnesium reagents [19] [37] [38]. The lower basicity of zinc reagents enables their use in the presence of acidic functional groups that would be incompatible with lithium or magnesium systems [19] [37] [38].

The Negishi cross-coupling reaction utilizes organozinc reagents generated through halogen-zinc exchange [19] [41]. These reactions have found widespread application in the synthesis of complex polyhalogenated aromatic compounds [19] [41]. The mild reaction conditions and excellent functional group tolerance make zinc-based systems particularly attractive for late-stage functionalization applications [19] [41].

Lanthanide-mediated halogen exchange reactions represent a recent innovation in this field [37] [38]. The unique electronic properties of lanthanide metals enable halogen exchange reactions with distinctive selectivity profiles [37] [38]. While still in the early stages of development, these systems show promise for addressing challenging synthetic problems [37] [38].